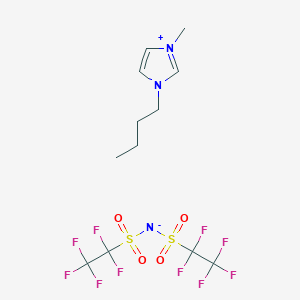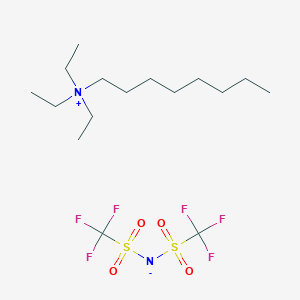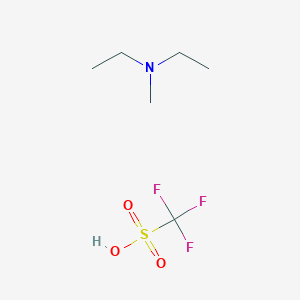![molecular formula C38H29F3O3SSi B6310278 9,14-Diphenyl-12-(trimethylsilyl)benzo[b]triphenylenyl-11-triflate CAS No. 1356628-47-1](/img/structure/B6310278.png)
9,14-Diphenyl-12-(trimethylsilyl)benzo[b]triphenylenyl-11-triflate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
9,14-Diphenyl-12-(trimethylsilyl)benzo[b]triphenylenyl-11-triflate: is a novel organic compound with significant potential in various fields of research and industry. This compound, with the molecular formula C38H29F3O3SSi and a molecular weight of 650.8 g/mol, is known for its unique structural properties and reactivity, making it a valuable subject of study in organic chemistry and materials science.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 9,14-Diphenyl-12-(trimethylsilyl)benzo[b]triphenylenyl-11-triflate typically involves multiple steps, starting from simpler aromatic compounds. One common synthetic route includes the following steps:
Formation of the Benzo[b]triphenylene Core: This step involves the cyclization of appropriate precursors to form the benzo[b]triphenylene core. This can be achieved through methods such as Diels-Alder reactions or other cyclization techniques.
Introduction of Phenyl Groups: The phenyl groups are introduced via Friedel-Crafts alkylation or acylation reactions, using phenyl halides or phenyl ketones as starting materials.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions for higher yields and purity, using continuous flow reactors for better control, and employing purification techniques such as recrystallization and chromatography.
化学反応の分析
Types of Reactions
9,14-Diphenyl-12-(trimethylsilyl)benzo[b]triphenylenyl-11-triflate: undergoes various types of chemical reactions, including:
Substitution Reactions: The triflate group is a good leaving group, making the compound susceptible to nucleophilic substitution reactions. Common nucleophiles include amines, alcohols, and thiols.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common due to the stability of the aromatic system.
Cross-Coupling Reactions: The presence of the triflate group allows for palladium-catalyzed cross-coupling reactions, such as Suzuki or Stille couplings, to introduce various substituents.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiolate (KSR) in polar aprotic solvents (e.g., DMF, DMSO).
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Cross-Coupling: Palladium catalysts (Pd(PPh3)4) with bases like potassium carbonate (K2CO3) in solvents such as toluene or THF.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield an amine-substituted benzo[b]triphenylene derivative.
科学的研究の応用
9,14-Diphenyl-12-(trimethylsilyl)benzo[b]triphenylenyl-11-triflate: has several scientific research applications:
Organic Electronics: Due to its semiconducting properties, it is used in the development of organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs).
Material Science: Its unique structural properties make it a candidate for the synthesis of novel materials with specific electronic and optical characteristics.
Medicinal Chemistry: The compound’s reactivity allows for the synthesis of various derivatives that can be tested for biological activity, including potential pharmaceutical applications.
Catalysis: It can be used as a ligand or a precursor in catalytic reactions, particularly in the formation of complex organic molecules.
作用機序
The mechanism by which 9,14-Diphenyl-12-(trimethylsilyl)benzo[b]triphenylenyl-11-triflate exerts its effects depends on its application:
In Organic Electronics: The compound functions by facilitating charge transport through its conjugated system, which is crucial for the performance of electronic devices.
In Catalysis: It acts as a ligand, coordinating with metal centers to form active catalytic species that drive various organic transformations.
類似化合物との比較
9,14-Diphenyl-12-(trimethylsilyl)benzo[b]triphenylenyl-11-triflate: can be compared with other similar compounds such as:
9,14-Diphenylbenzo[b]triphenylene: Lacks the trimethylsilyl and triflate groups, resulting in different reactivity and applications.
12-(Trimethylsilyl)benzo[b]triphenylenyl-11-triflate: Similar structure but without the diphenyl groups, affecting its electronic properties.
Benzo[b]triphenylenyl-11-triflate: Lacks both the trimethylsilyl and diphenyl groups, making it less versatile in synthetic applications.
The uniqueness of This compound lies in its combination of substituents, which confer specific electronic and steric properties that are advantageous in various applications.
特性
IUPAC Name |
(9,14-diphenyl-11-trimethylsilylbenzo[b]triphenylen-12-yl) trifluoromethanesulfonate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C38H29F3O3SSi/c1-46(2,3)33-23-31-30(22-32(33)44-45(42,43)38(39,40)41)34(24-14-6-4-7-15-24)36-28-20-12-10-18-26(28)27-19-11-13-21-29(27)37(36)35(31)25-16-8-5-9-17-25/h4-23H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COIRTDHMZTYXQG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)C1=C(C=C2C(=C1)C(=C3C4=CC=CC=C4C5=CC=CC=C5C3=C2C6=CC=CC=C6)C7=CC=CC=C7)OS(=O)(=O)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H29F3O3SSi |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
650.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![bis(trifluoromethylsulfonyl)azanide;1-hexyl-4-aza-1-azoniabicyclo[2.2.2]octane](/img/structure/B6310242.png)






